

Structure Elucidation of Dimethyl-(2-vinyl-phenyl)-amine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	DIMETHYL-(2-VINYLPHENYL)-AMINE
CAS No.:	5339-18-4
Cat. No.:	B3191300

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Executive Summary

Dimethyl-(2-vinyl-phenyl)-amine, commonly referred to as N,N-dimethyl-2-vinylaniline, is a highly versatile ortho-substituted aromatic amine. In modern organic synthesis, it serves as a critical precursor for the direct access to complex indoles and indolines via transition-metal-catalyzed tandem C–H transformations[1]. Furthermore, its unique electronic properties make it an ideal substrate for photosensitized direct C–H fluorination and trifluoromethylation[2].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a checklist of analytical techniques, but as a holistic, self-validating system. This whitepaper details the theoretical framework, synthesis causality, and rigorous multi-modal spectroscopic methodologies required to definitively confirm the molecular architecture of **Dimethyl-(2-vinyl-phenyl)-amine** (

).

Molecular Architecture & Theoretical Framework

The structural integrity of **Dimethyl-(2-vinyl-phenyl)-amine** is defined by the steric and electronic interplay between its two ortho substituents: the strongly electron-donating dimethylamino group (

) and the conjugated vinyl moiety (

).

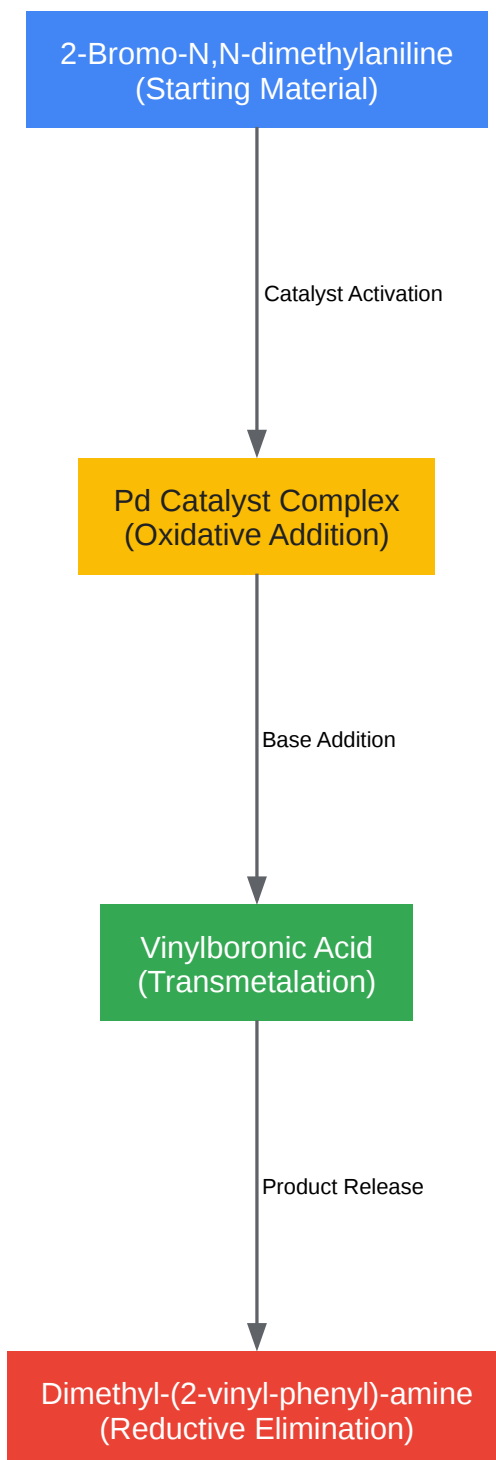
In an unhindered system, the nitrogen lone pair would achieve perfect coplanarity with the aromatic

-system, maximizing its

(mesomeric) effect. However, the steric bulk of the adjacent vinyl group forces the dimethylamino group slightly out of plane. This structural causality reduces the electron density donated into the aromatic ring, which directly impacts the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy and dictates the molecule's reactivity profile during organometallic catalysis[3].

Synthesis Workflow & Mechanistic Causality

To obtain a high-purity analytical standard for structure elucidation, synthesis must be highly regioselective. While Wittig olefination of 2-(dimethylamino)benzaldehyde is a viable route, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille) is preferred. Cross-coupling avoids the harsh basic conditions that can lead to side reactions with electron-rich anilines, ensuring a pristine target molecule[1].



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Figure 1: Palladium-catalyzed cross-coupling synthesis workflow for the target molecule.

Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that experimental artifacts are excluded before data interpretation begins.

Protocol 1: Regioselective Synthesis via Cross-Coupling

- **Reaction Setup:** In a flame-dried Schlenk flask under an argon atmosphere, charge 2-bromo-N,N-dimethylaniline (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), and anhydrous (3.0 equiv).
- **Catalyst Addition:** Add (5 mol%). Causality: The bidentate dppf ligand suppresses undesired -hydride elimination pathways, funneling the intermediate strictly toward the desired reductive elimination.
- **Degassing & Activation:** Introduce a degassed mixture of Toluene/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to rigorously exclude oxygen, preventing the deactivation of the Pd(0) species. Heat to 85°C for 12 hours.
- **Purification:** Perform an aqueous workup to remove inorganic borate salts. Purify the crude oil via flash column chromatography on silica gel (eluent: 0–5% EtOAc in hexanes) to yield **Dimethyl-(2-vinyl-phenyl)-amine** as a yellow oil[3].

Protocol 2: Self-Validating NMR Acquisition

- **Sample Preparation:** Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform () containing 0.03% v/v tetramethylsilane (TMS). Causality: provides a non-polar, aprotic environment that prevents hydrogen-bonding artifacts, ensuring sharp amine and alkene signals.
- **Acquisition Parameters:** Acquire a

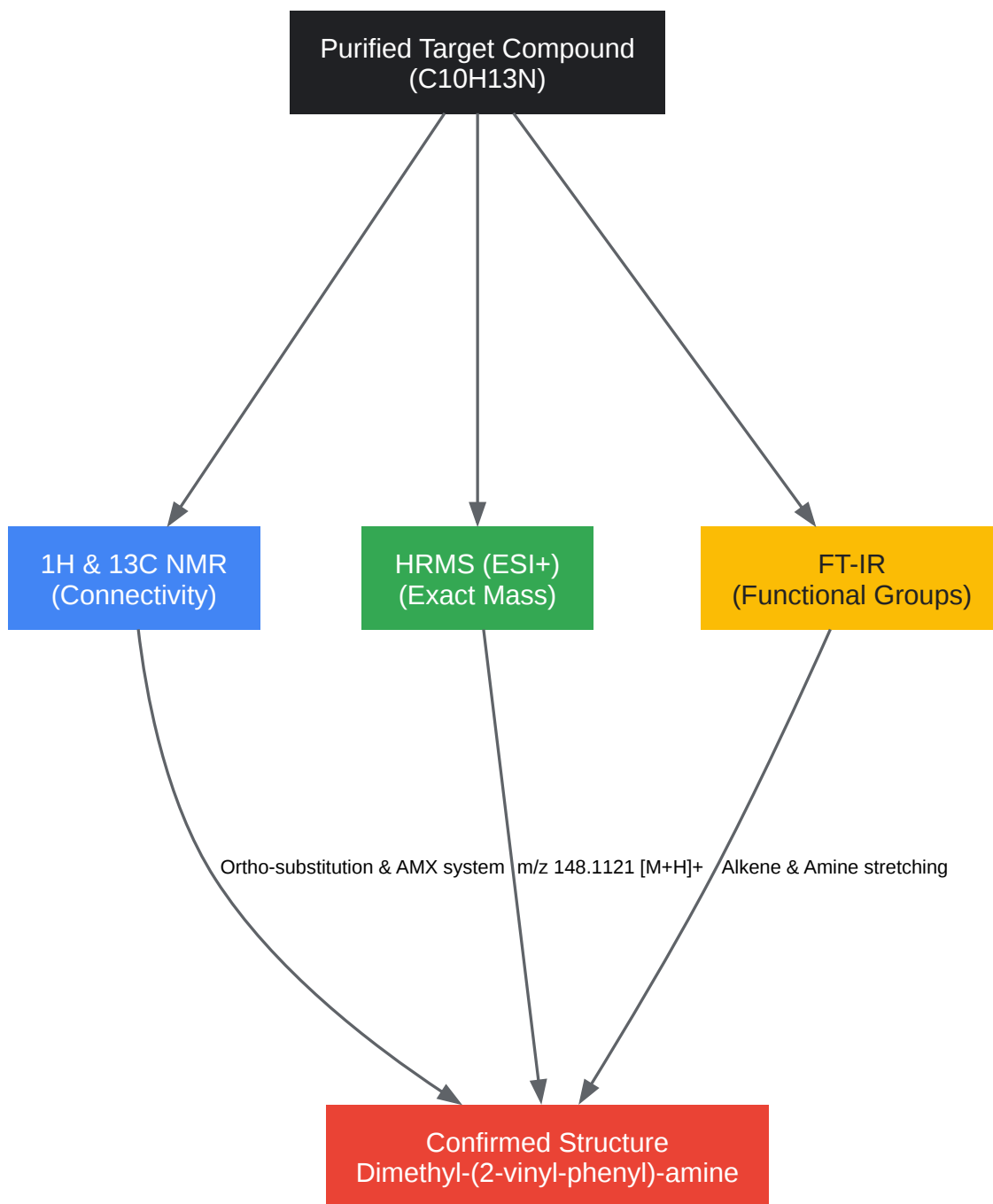
spectrum at 400 MHz with a relaxation delay (

) of 2 seconds to ensure accurate integration of the 6H dimethylamino singlet against the 1H vinyl signals. Acquire a proton-decoupled

spectrum at 101 MHz with a minimum of 512 scans to resolve the quaternary aromatic carbons^[1].

Comprehensive Structure Elucidation & Data Presentation

The structural verification relies on a multi-modal approach where each technique orthogonally validates the findings of the others.



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Figure 2: Multi-modal spectroscopic workflow for structural verification of the target.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is the definitive proof of the ortho-vinyl architecture. The terminal vinyl protons exhibit a classic AMX spin system. Because they are diastereotopic, they couple to the internal vinyl proton with distinct coupling constants: a trans coupling (

Hz) and a cis coupling (

Hz). The geminal coupling between the terminal protons is minimal (

Hz). This specific splitting pattern is a self-validating internal control for an unhindered terminal alkene[3].

Table 1:

NMR Data Summary (400 MHz,

) [3]

Chemical Shift (, ppm)	Multiplicity	Coupling Constant (, Hz)	Integration	Assignment
7.47	Doublet (d)	7.6	1H	Ar-H (C3)
7.25–7.19	Multiplet (m)	-	1H	Ar-H (C4 or C5)
7.10–6.98	Multiplet (m)	-	3H	Ar-H (C5, C6) & Vinyl-CH (internal)
5.67	Doublet of doublets (dd)	17.7, 1.8	1H	Vinyl- (trans to internal)
5.25	Doublet of doublets (dd)	11.0, 1.8	1H	Vinyl- (cis to internal)
2.62	Singlet (s)	-	6H	

Table 2:

NMR Data Summary (101 MHz,

)[1]

Chemical Shift (, ppm)	Assignment	Structural Causality
~152.8	Ar-C (C1)	Deshielded due to direct attachment to the electronegative Nitrogen.
~137.7	Ar-C (C2)	Quaternary carbon attached to the vinyl group.
~134.6	Vinyl-CH	Internal alkene carbon, shifted downfield by conjugation.
129.7 – 119.4	Ar-C (C3-C6)	Aromatic ring carbons.
~113.5	Vinyl-	Terminal alkene carbon.
~45.3		Two equivalent methyl carbons due to free rotation around the C-N bond.

Mass Spectrometry (MS) & Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS): Utilizing Electrospray Ionization (ESI) in positive mode, the nitrogen atom readily accepts a proton, yielding a robust

ion. The calculated exact mass for

is 148.1121. The primary fragmentation pathway involves the homolytic cleavage of a methyl radical from the amine, driven by the thermodynamic stability of the resulting resonance-delocalized iminium cation[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides orthogonal validation of the functional groups[3].

- **Amine Verification:** The complete absence of N-H stretching bands above 3200 cm^{-1} confirms the tertiary nature of the amine.
- **Alkene Verification:** A sharp, distinct absorption band at approximately 1625 cm^{-1} corresponds to the C=C stretching vibration of the conjugated vinyl group.
- **Regiochemistry Marker:** A strong out-of-plane (oop) C-H bending vibration near 750 cm^{-1} acts as a definitive, self-validating marker for the 1,2-disubstituted (ortho) benzene ring.

References

- 1.[3] Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu/DMF - The Royal Society of Chemistry. URL: [3](#) 2.[1] Tandem C–H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines - Amazon S3. URL: [1](#) 3.[2] Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis - Beilstein Journals. URL: [2](#)

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